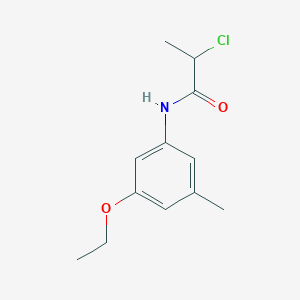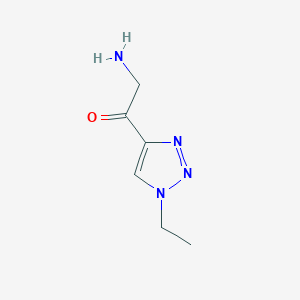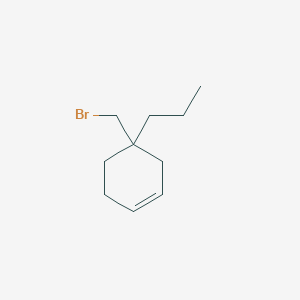
4-(Bromomethyl)-4-propylcyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-4-propylcyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a bromomethyl group and a propyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-4-propylcyclohex-1-ene typically involves the bromination of 4-propylcyclohex-1-ene. One common method is to react 4-propylcyclohex-1-ene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at a temperature of around 60-70°C. The bromination occurs selectively at the allylic position, resulting in the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Additionally, the use of environmentally friendly solvents and reagents is preferred to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-4-propylcyclohex-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form 4-(Bromomethyl)-4-propylcyclohexanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at room temperature.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products Formed
Substitution: Formation of 4-(Azidomethyl)-4-propylcyclohex-1-ene, 4-(Thiophenylmethyl)-4-propylcyclohex-1-ene, etc.
Oxidation: Formation of 4-(Bromomethyl)-4-propylcyclohexanone.
Reduction: Formation of 4-Methyl-4-propylcyclohex-1-ene.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-4-propylcyclohex-1-ene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used to develop novel drug candidates by modifying its structure to enhance biological activity.
Material Science: It can be utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound can be used as a probe to study biochemical pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-4-propylcyclohex-1-ene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Chloromethyl)-4-propylcyclohex-1-ene: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-(Methyl)-4-propylcyclohex-1-ene: Lacks the halogen substituent, making it less reactive in certain reactions.
4-(Bromomethyl)-4-ethylcyclohex-1-ene: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
4-(Bromomethyl)-4-propylcyclohex-1-ene is unique due to the presence of both a bromomethyl group and a propyl group on the cyclohexene ring. This combination allows for selective reactions at the bromomethyl position while maintaining the stability provided by the propyl group. The compound’s reactivity and versatility make it valuable in various chemical transformations and applications.
Eigenschaften
Molekularformel |
C10H17Br |
|---|---|
Molekulargewicht |
217.15 g/mol |
IUPAC-Name |
4-(bromomethyl)-4-propylcyclohexene |
InChI |
InChI=1S/C10H17Br/c1-2-6-10(9-11)7-4-3-5-8-10/h3-4H,2,5-9H2,1H3 |
InChI-Schlüssel |
HRQKXKKWSJPYHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(CCC=CC1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Cyclopropyl-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13198199.png)
![3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B13198201.png)

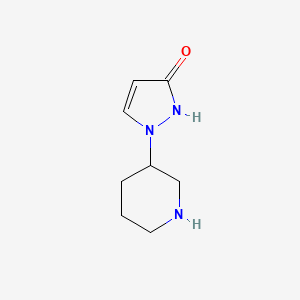
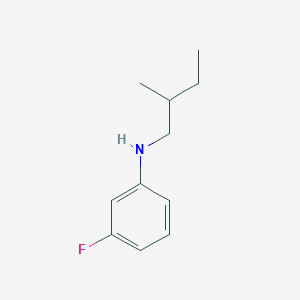
![8-(2-Methylphenyl)-6-azaspiro[3.4]octane](/img/structure/B13198219.png)



